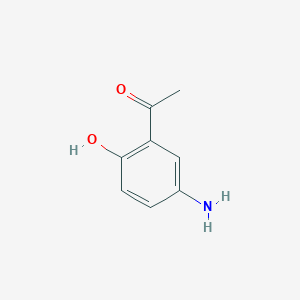

1-(5-氨基-2-羟基苯基)乙酮

描述

Synthesis Analysis

The synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone and related compounds involves several chemical strategies. A notable approach is the use of photoremovable protecting groups for carboxylic acids, where 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives have been utilized as protecting groups, showing significant yields upon photolysis (Atemnkeng et al., 2003). Another method involves the Gewald synthesis technique, leading to the formation of novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone derivatives (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure and polymorphism of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives have been studied through crystallographic, thermal, Raman, and computational analyses. These studies reveal differences in spatial arrangement and packing schemes that significantly affect the compound's physical properties (Suarez et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives includes participation in Ullman's reaction, leading to unexpected by-products such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone (Manzano et al., 2015). Furthermore, these compounds can undergo reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing their versatility in forming various heterocyclic compounds (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior, of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives have been extensively investigated. For example, the crystallographic study of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone revealed insights into the compound's supramolecular architecture and hydrogen bonding interactions (Manzano et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives are influenced by their molecular structure. Studies on related compounds demonstrate their potential as photoremovable protecting groups and their reactivity in various organic synthesis reactions, highlighting the compound's utility in synthetic chemistry (Atemnkeng et al., 2003).

科学研究应用

群体感应抑制剂

1-(5-氨基-2-羟基苯基)乙酮被发现对铜绿假单胞菌具有群体感应抑制活性 . 群体感应 (QS) 是一种与种群密度相关的刺激和响应系统。 许多细菌物种使用群体感应根据其局部种群的密度来协调基因表达 . 该化合物可以抑制铜绿假单胞菌PAO1中酰基高丝氨酸内酯和毒力因子的分泌 .

抗氧化酶活性抑制剂

该化合物可以抑制抗氧化酶的活性,从而增强氧化应激 . 氧化应激是体内自由基和抗氧化剂之间失衡。自由基是含有氧气的分子,其电子数目不均匀。 抗氧化剂与自由基相互作用的能力可以预防细胞的潜在损伤 .

毒力降低

该化合物被发现可以降低 P. 铜绿假单胞菌 . 毒力是指病原体或微生物感染或损害宿主的能力。 在基因对基因系统(通常在植物中)的背景下,毒力是指病原体感染抗性宿主的能力 .

代谢紊乱

1-(5-氨基-2-羟基苯基)乙酮可以通过抑制QS相关基因的表达,在QS系统中造成紊乱 . 这种受干扰的QS系统可以通过增强的氧化应激影响氨基酸和核苷酸的代谢 .

有机合成

它是一种酚类衍生物,通常用于有机合成. 有机合成是一种制备有机化合物的方法。 它是一门基于一套原则的科学,这些原则使化学家能够将简单且可商购的起始原料转化为各种复杂且多样化的结构.

色谱试剂

该化合物用作色谱中的试剂. 色谱是一种用于分离混合物的实验室技术。

作用机制

Target of Action

The primary target of 1-(5-Amino-2-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior based on their population density .

Mode of Action

1-(5-Amino-2-hydroxyphenyl)ethanone acts as a quorum sensing (QS) inhibitor . When exposed to this compound at sub-minimum inhibitory concentrations, the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa is notably suppressed . This compound also suppresses the expressions of QS-related genes, creating a disturbance in the QS system .

Biochemical Pathways

The disturbance in the QS system caused by 1-(5-Amino-2-hydroxyphenyl)ethanone results in the inhibited activity of antioxidant enzymes, leading to enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of the bacteria .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor

Result of Action

The action of 1-(5-Amino-2-hydroxyphenyl)ethanone leads to a reduction in the virulence of Pseudomonas aeruginosa . The compound’s impact on the bacteria’s metabolism and oxidative stress levels attenuates the bacteria’s virulence, as shown in a vegetable infection assay .

Action Environment

It is known that the compound is a yellow solid and should be stored in a refrigerator . These characteristics suggest that the compound’s action, efficacy, and stability may be affected by factors such as light exposure and temperature .

安全和危害

未来方向

属性

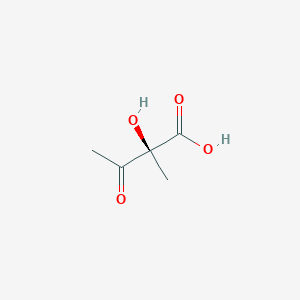

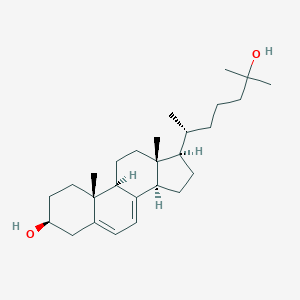

IUPAC Name |

1-(5-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLHPBDGZHWKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

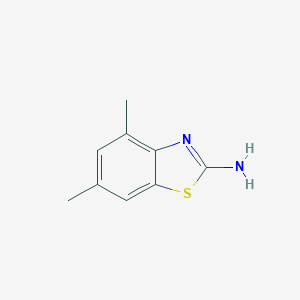

CC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379462 | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50-80-6 | |

| Record name | 2-Acetyl-4-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)